molecular formula C15H15N3 B1409114 (S)-4-Amino-3-(1-phenylethylamino)benzonitrile CAS No. 1515921-79-5

(S)-4-Amino-3-(1-phenylethylamino)benzonitrile

Cat. No. B1409114
CAS RN: 1515921-79-5
M. Wt: 237.3 g/mol
InChI Key: HBNIBJROTGPVNT-NSHDSACASA-N
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Description

“(S)-(-)-1-Phenylethylamine” is a chiral primary amine . It’s often used in the synthesis of enantiomeric products . It’s available in both enantiomeric forms and offers a structural motif frequently applied in the synthesis of chiral building blocks .


Synthesis Analysis

The synthesis of “(S)-(-)-1-Phenylethylamine” and its derivatives has seen improvements over the years . It’s been used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products .


Molecular Structure Analysis

The molecular formula of “(S)-(-)-1-Phenylethylamine” is C8H11N . It has an average mass of 121.180 Da and a monoisotopic mass of 121.089149 Da .


Chemical Reactions Analysis

Amines, including “(S)-(-)-1-Phenylethylamine”, act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .


Physical And Chemical Properties Analysis

“(S)-(-)-1-Phenylethylamine” is a liquid with a light yellow appearance . It has a pH of 12 and a boiling point range of 187 - 189 °C .

Scientific Research Applications

Crystal Structure and Packing

  • Crystal Structure Analysis : Studies on 4-aminobenzonitriles, like (S)-4-Amino-3-(1-phenylethylamino)benzonitrile, have analyzed their crystal structures. For instance, 4-aminobenzonitrile (ABN) and 4-(dimethylamino)benzonitrile (DMABN) show pyramidal characters at the amino N atom, indicating complex crystal packing behaviors (Heine et al., 1994).

Photophysical Properties

  • Dual Fluorescence : Aminobenzonitriles, like DMABN, are known for their dual fluorescence due to intramolecular charge transfer (ICT) states. The structure of these ICT states in such compounds, and their interactions with solvents, are of significant interest (Köhn & Hättig, 2004).
  • Photolysis in Polymer Media : The photolysis of benzonitrile derivatives in various media, including solid polymer phases, has been studied. This is relevant for understanding how polymer environments can influence the photophysical behaviors of compounds similar to (S)-4-Amino-3-(1-phenylethylamino)benzonitrile (Čík et al., 1991).

Chemical Reactions and Interactions

  • Corrosion Inhibition : Benzonitrile derivatives have been evaluated as corrosion inhibitors, showing potential applications in protecting metals from corrosion. This includes understanding their adsorption on metal surfaces and their interaction with acid mediums (Chaouiki et al., 2018).

Advanced Spectroscopy and Computational Studies

  • Charge Transfer Dynamics : Studies on compounds like DMABN provide insights into the dynamics of charge transfer, important for understanding electronic properties and reactions in similar aminobenzonitriles (Druzhinin et al., 2015).

Applications in Molecular Synthesis

  • Cyanation of Aromatic C-H Bonds : Research into the cyanation of aromatic C-H bonds to form aminobenzonitriles using directing groups illustrates synthetic applications relevant to (S)-4-Amino-3-(1-phenylethylamino)benzonitrile (Dong et al., 2015).

Safety and Hazards

“(S)-(-)-1-Phenylethylamine” is combustible and harmful if swallowed . It causes severe skin burns and eye damage . It’s recommended to wear protective gloves, eye protection, and face protection when handling this chemical .

Future Directions

The last decade has seen many advancements in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine . Over eighty new original papers have supplemented the previous works . This suggests that there’s ongoing research in this area, and we can expect more developments in the future.

properties

IUPAC Name

4-amino-3-[[(1S)-1-phenylethyl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-11(13-5-3-2-4-6-13)18-15-9-12(10-16)7-8-14(15)17/h2-9,11,18H,17H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNIBJROTGPVNT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Amino-3-(1-phenylethylamino)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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